2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid
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Overview
Description
2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Mechanism of Action
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. This approach allows for the selective degradation of disease-causing proteins .
The compound’s tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines . It’s possible that this compound could be used as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting from readily available starting materials such as 1,5-diaminopentane.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Acylation Reaction: The acetic acid moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected compound with a pyrrolidine ring instead of a piperidine ring.
tert-Butoxycarbonylamino compounds: A class of compounds with the Boc protecting group attached to various amines.
Uniqueness
2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid is unique due to the presence of both the Boc protecting group and the piperidine ring, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
2-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-5-10(6-11(15)16)8-14(7-9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTISQBBXTBCVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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